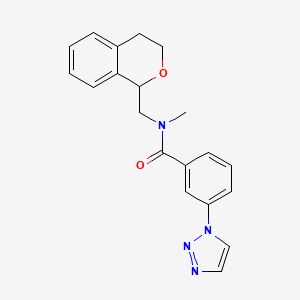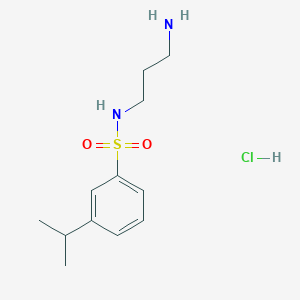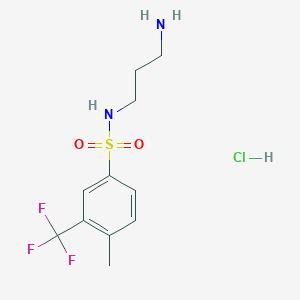
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFB-TAP is a sulfonamide compound that has been synthesized using various methods, and it has been found to exhibit potent biological activity.
作用機序
The mechanism of action of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as carbonic anhydrase and metalloproteinases. This compound has also been found to modulate the activity of transcription factors such as NF-κB and AP-1, which are involved in the regulation of inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects in various cell types and animal models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and it has been found to modulate the activity of immune cells such as T cells and macrophages. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
One of the main advantages of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride is its potent biological activity, which makes it an ideal candidate for use in various lab experiments. This compound is also relatively easy to synthesize, and it can be obtained in high yields using various methods. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride. One area of interest is the development of this compound as a therapeutic agent for various diseases such as cancer and inflammation. Another area of interest is the elucidation of the mechanism of action of this compound, which could provide insights into the development of new drugs with similar properties. Additionally, the study of this compound could lead to the development of new methods for the synthesis of sulfonamide compounds with potent biological activity.
合成法
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride can be synthesized using various methods, including the reaction of 4-methyl-3-(trifluoromethyl)benzenesulfonyl chloride with 3-aminopropylamine hydrochloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using various techniques such as recrystallization and column chromatography.
科学的研究の応用
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential use as a therapeutic agent for various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to modulate the immune system by regulating the production of cytokines and chemokines.
特性
IUPAC Name |
N-(3-aminopropyl)-4-methyl-3-(trifluoromethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-8-3-4-9(7-10(8)11(12,13)14)19(17,18)16-6-2-5-15;/h3-4,7,16H,2,5-6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOFPVWYECTXEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluoro-4-nitrophenyl)methyl]-3-[(1-methylimidazol-2-yl)methyl]piperidine](/img/structure/B7640483.png)

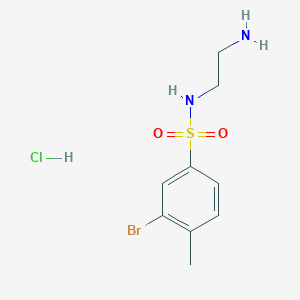
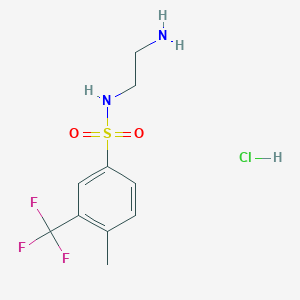
![2-(2,6-Difluorophenyl)-4-[(3-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7640513.png)
![1-[2-(3-Methoxyphenoxy)ethyl]-3-methylpyrazole](/img/structure/B7640519.png)

![[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-[3-(triazol-1-yl)phenyl]methanone](/img/structure/B7640541.png)
![N-ethyl-1-[4-fluoro-2-(trifluoromethyl)benzoyl]piperidine-3-carboxamide](/img/structure/B7640546.png)

![5-(furan-2-yl)-N-[(5-methylfuran-2-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640576.png)
![5-(furan-2-yl)-N-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7640588.png)
